molecular formula C10H23N3O2 B1521376 tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate CAS No. 263162-13-6

tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate

Cat. No.: B1521376
CAS No.: 263162-13-6
M. Wt: 217.31 g/mol
InChI Key: XSNJQEURXYUGML-UHFFFAOYSA-N
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Description

“tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate” is a chemical compound with the linear formula C10H23N3O2 . It is a PEG derivative containing an amino group with two Boc-protected amino groups. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H23N3O2/c1-10(2,3)15-9(14)12-6-8-13(4)7-5-11/h5-8,11H2,1-4H3,(H,12,14) .


Physical and Chemical Properties Analysis

“this compound” is a liquid or solid or semi-solid or lump . It has a molecular weight of 217.31 .

Scientific Research Applications

Synthesis and Intermediate Uses

Tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate is an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of omisertinib (AZD9291), a drug used in cancer treatment. A study by Zhao et al. (2017) developed a rapid synthetic method for a similar compound, highlighting its role as an intermediate in pharmaceutical synthesis (Zhao et al., 2017).

Chemical Transformations and Reactions

This chemical also plays a significant role in various chemical reactions and transformations. For example, Wu (2011) described a process involving its use in the preparation of certain ethanamine derivatives (Wu, 2011). Additionally, Oku et al. (2004) presented a study on an enantiopure N-protected β-hydroxy­valine derivative, showcasing the utility of tert-butyl carbamate derivatives in crystallographic studies (Oku et al., 2004).

Role in Organic Syntheses

In the realm of organic chemistry, this compound is used in diverse synthetic processes. Guijarro et al. (1996) explored its reaction with lithium powder and various electrophiles, leading to the production of functionalized carbamates (Guijarro et al., 1996). Furthermore, Smith et al. (2013) investigated its lithiation and subsequent reactions with electrophiles, demonstrating its versatility in synthetic organic chemistry (Smith et al., 2013).

Applications in Crystallography and Material Science

Research in crystallography and material science also utilizes this compound. Kant et al. (2015) conducted synthetic and crystallographic studies on a related compound, providing insights into molecular structure and interactions (Kant et al., 2015).

Safety and Hazards

This compound is considered hazardous. It has the signal word “Warning” and is associated with hazard statements H315-H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing .

Properties

IUPAC Name

tert-butyl N-[2-[2-aminoethyl(methyl)amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3O2/c1-10(2,3)15-9(14)12-6-8-13(4)7-5-11/h5-8,11H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNJQEURXYUGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666940
Record name tert-Butyl {2-[(2-aminoethyl)(methyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263162-13-6
Record name tert-Butyl {2-[(2-aminoethyl)(methyl)amino]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N1-(2-Aminoethyl)-N1-methylethane-1,2-diamine (5.0 g, 42.7 mmol) was dissolved in 100 mL of CH2Cl2 and cooled to 0° C. A solution of di-tert-butylcarbonate (0.93 g, 4.27 mmol) in CH2Cl2 (10 mL) was then added dropwise at 0° C. over a period of 15 min. The resulting reaction mixture was stirred at 0° C. for 30 min and then warmed to room temperature. After stirring at room temperature for 2 h, the reaction mixture was diluted with CH2Cl2 (100 mL). The organic layer was washed with brine (3×25 mL), dried (Na2SO4) and concentrated under reduced pressure to afford 1.1 g of tert-butyl 2-((2-aminoethyl)(methyl)amino)ethylcarbamate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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